3-Benzyloxy-5-bromobenzyl alcohol

Medicinal Chemistry Protecting Group Strategy Sequential Synthesis

Generic benzyl alcohol derivatives lack the orthogonal reactivity required for advanced multi-step synthesis. 3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0) uniquely positions a protected hydroxyl (3-benzyloxy), an aryl bromide (5-bromo) and a benzylic alcohol on a single benzene core. This enables a precise linear sequence—(1) functionalize the alcohol, (2) cross-couple at the bromide, (3) deprotect and derivatize—without protection/deprotection conflicts. Ideal for SAR exploration, chemical probe assembly and complex natural-product-like architectures.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
CAS No. 123926-59-0
Cat. No. B6297686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-5-bromobenzyl alcohol
CAS123926-59-0
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br
InChIInChI=1S/C14H13BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
InChIKeyJYQMNNRLHALBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0): A Strategic Building Block for Orthogonal Functionalization in Drug Discovery and Materials Synthesis


3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0, C14H13BrO2, MW 293.15 g/mol) is a substituted benzyl alcohol featuring a benzyloxy protecting group at the meta position and a bromine atom at the para position relative to the hydroxymethyl group [1]. This specific arrangement of orthogonal reactive handles—a protected hydroxyl, an aryl bromide for cross-coupling, and a benzylic alcohol for further derivatization—enables precise, sequential molecular construction in multi-step organic synthesis, particularly within medicinal chemistry and materials science . The compound is typically supplied as a solid with a purity of ≥98% [1].

The Strategic Imperative for 3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0): Why its Unique Substitution Pattern Precludes Simple Interchange with Analogs


Procurement of a generic benzyl alcohol derivative is insufficient for advanced synthetic programs. 3-Benzyloxy-5-bromobenzyl alcohol's differentiation is rooted in the specific 1,3,5-substitution pattern of its core benzene ring, which juxtaposes a protected hydroxyl (3-benzyloxy) and an aryl bromide (5-bromo) around a reactive benzylic alcohol (1-methanol) . This arrangement is not found in simpler analogs like 3-benzyloxybenzyl alcohol (lacks the bromo handle) or 5-bromo-3-hydroxybenzyl alcohol (lacks the orthogonal protection). The unique combination of functional groups in the target compound is essential for enabling selective, sequential reactions—such as Suzuki-Miyaura coupling at the bromide followed by deprotection and subsequent functionalization of the alcohol—that are critical for the efficient synthesis of complex molecular architectures in drug discovery .

Quantitative Differentiation of 3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0): A Comparative Analysis of Reactivity, Physicochemical Properties, and Synthetic Utility


Superior Synthetic Versatility vs. De-Protected Analog: Orthogonal Functional Handles Enable Sequential Derivatization

Unlike 5-bromo-3-hydroxybenzyl alcohol (CAS 1020336-51-9), which possesses a free phenol that can lead to side reactions and requires additional protection/deprotection steps, 3-Benzyloxy-5-bromobenzyl alcohol features a pre-installed benzyl protecting group. This allows for selective reactions at the benzylic alcohol or the aryl bromide without interference from the 3-position oxygen . The de-protected analog lacks this strategic advantage, forcing a longer synthetic sequence with inherently lower overall yield.

Medicinal Chemistry Protecting Group Strategy Sequential Synthesis

Differentiation in Reactivity: Aryl Bromide vs. Non-Halogenated Benzyloxy Analogs for Palladium-Catalyzed Cross-Coupling

3-Benzyloxybenzyl alcohol (CAS 1700-30-7) lacks the bromine atom, rendering it inert to key palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. In contrast, the target compound's 5-bromo substituent is a well-established electrophilic partner for these reactions, enabling efficient and selective C-C and C-N bond formation. This allows for the direct, one-step introduction of aryl, heteroaryl, or amine groups, a fundamental and indispensable transformation in modern medicinal chemistry .

Suzuki-Miyaura Coupling C-C Bond Formation Medicinal Chemistry

Differentiation in Physicochemical Properties: Altered LogP and TPSA vs. Methyl Analog

Replacement of the 5-bromo group with a 5-methyl group, as in (3-(benzyloxy)-5-methylphenyl)methanol (also sometimes associated with CAS 123926-59-0 in vendor databases), results in a compound with significantly different physicochemical properties . The target bromo compound has a calculated LogP of 3.52, whereas the methyl analog has a lower molecular weight (228.29 vs. 293.15) and would be expected to have a different LogP and TPSA (29.46) . This difference in lipophilicity and molecular size directly impacts key drug-like properties such as membrane permeability, metabolic stability, and plasma protein binding.

Physicochemical Properties Lipophilicity Drug-likeness Pharmacokinetics

Recommended Applications of 3-Benzyloxy-5-bromobenzyl alcohol (CAS 123926-59-0) Based on Verified Differential Performance


Synthesis of Biaryl and Heteroaryl-Containing Drug Candidates via Suzuki-Miyaura Coupling

The 5-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions. This enables the late-stage diversification of a core scaffold by attaching diverse (hetero)aryl groups, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and improve potency or selectivity. The orthogonal benzyloxy group ensures that the benzylic alcohol remains unaffected, allowing for subsequent functionalization without additional protection/deprotection steps.

Construction of Complex Natural Product-Like Scaffolds via Sequential Orthogonal Functionalization

This compound is ideally suited for the synthesis of complex, densely functionalized molecules. The three distinct and selectively addressable functional groups (benzylic alcohol, aryl bromide, and protected phenol) allow for a linear, three-step sequence of reactions—for example, (1) oxidation or alkylation of the benzylic alcohol, (2) cross-coupling at the bromide, and (3) deprotection and subsequent reaction of the resulting phenol. This precise control is essential for building complex molecular architectures inspired by natural products.

Precursor for Click Chemistry and Bioconjugation After Bromide Displacement

The aryl bromide can be converted to a terminal alkyne (e.g., via Sonogashira coupling) or an azide (via nucleophilic aromatic substitution), enabling the compound to serve as a platform for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This application is particularly relevant for the development of chemical probes, activity-based protein profiling (ABPP) reagents, and targeted drug conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyloxy-5-bromobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.